molecular formula C37H46O10 B026201 2-Deacetoxytaxinine J CAS No. 119347-14-7

2-Deacetoxytaxinine J

Cat. No. B026201
CAS RN: 119347-14-7
M. Wt: 650.8 g/mol
InChI Key: MIJTXBNFQDJTPL-PXORYUGNSA-N
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Description

Synthesis Analysis

The synthesis of DAT-J derivatives involves complex chemical procedures aimed at enhancing biological activity. Botta et al. (2007) synthesized a library of DAT-J derivatives and tested them for activity in reversing multidrug resistance in cancer cell lines, highlighting the compound's significance in cancer research (Botta, Armaroli, Castagnolo, Fontana, Pera, & Bombardelli, 2007).

Molecular Structure Analysis

The molecular structure of DAT-J and its derivatives plays a crucial role in their biological activity. Modifications at specific positions can significantly alter their efficacy. Horiguchi, Cheng, and Oritani (2000) conducted a study on the regio- and stereospecific hydroxylation of the C-1 position of a DAT-J derivative, providing insights into the molecular alterations and their impact on biological activity (Horiguchi, Cheng, & Oritani, 2000).

Scientific Research Applications

  • Treatment of Cancer Cells : New taxoids derived from 2-Deacetoxytaxinine J have shown potential as a new treatment for human mammary carcinoma MDR cells. Specifically, one derivative demonstrated activity at 0.1 microM when combined with paclitaxel (Botta et al., 2007).

  • Anticancer Activity : 2-DAT-J, a taxane diterpenoid from Himalayan yew bark, which includes 2-Deacetoxytaxinine J, exhibits significant in vitro and in vivo anticancer activity against breast cancer cell lines and normal human kidney epithelial cells (Reddy et al., 2009).

  • Chemical Synthesis and Analysis : A study demonstrated that DMDO-induced hydroxylation of a 2-Deacetoxytaxinine J derivative leads to highly regio- and stereospecific epoxides, indicating a potential for further chemical modification and analysis of this compound (Horiguchi et al., 2000).

  • New Taxane Diterpenoids : Research identified 2-Deacetoxytaxinine B, a new taxane diterpenoid found in Taxus chinensis stem bark, suggesting potential applications in pharmaceuticals and nutraceuticals (Liang et al., 1998).

Mechanism of Action

Target of Action

2-Deacetoxytaxinine J (2-DAT-J) is a taxane diterpenoid isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana . It has shown significant in vitro activity against breast cancer cell lines .

Mode of Action

It is known that taxane diterpenoids, like 2-dat-j, generally work by disrupting the function of microtubules in the cell . Microtubules are a part of the cell’s cytoskeleton and are crucial for cell division. By stabilizing the microtubules, these compounds prevent them from disassembling, which in turn inhibits cell division and leads to cell death .

Biochemical Pathways

The biochemical pathways affected by 2-DAT-J are likely related to cell division and apoptosis due to its impact on microtubule function . By preventing the normal function of microtubules, 2-DAT-J disrupts the mitotic spindle apparatus, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis .

Pharmacokinetics

Like other taxanes, it is likely to have a complex pharmacokinetic profile influenced by factors such as absorption, distribution, metabolism, and excretion

Result of Action

2-DAT-J has demonstrated significant in vitro anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231 . It is thought to exert its effects by disrupting microtubule function, leading to cell cycle arrest and apoptosis .

Action Environment

The action of 2-DAT-J, like other taxanes, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that can affect the compound’s stability, efficacy, and action

Safety and Hazards

The safety data sheet for 2-Deacetoxytaxinine J suggests that it should be stored in a cool place, protected from air and light . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Taxus mairei, a species from which 2-Deacetoxytaxinine J can be derived, is considered a rare species important for biodiversity conservation and demonstrates significant research and application potential in drug development and disease treatment . The challenges in the research include difficulties in extracting and synthesizing active components and the need for sustainable utilization strategies .

properties

IUPAC Name

[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29+,30+,31+,34-,35+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJTXBNFQDJTPL-PXORYUGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deacetoxytaxinine J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-Deacetoxytaxinine J and where is it found?

A1: 2-Deacetoxytaxinine J is a taxane diterpenoid naturally found in various Taxus species, including Taxus yunnanensis, Taxus mairei, and Taxus media [, , ]. It is often found alongside other taxanes like taxinine, taxol, and taxuspine.

Q2: Has 2-Deacetoxytaxinine J been isolated from any specific part of the Taxus plant?

A2: Research indicates that 2-Deacetoxytaxinine J has been successfully isolated from different parts of the Taxus plant. It has been found in the seeds of Taxus mairei [], the needles of Taxus media [], and both the heartwood and twigs and leaves of Taxus chinensis var. mairei [].

Q3: What is the molecular formula and weight of 2-Deacetoxytaxinine J?

A3: While a specific molecular formula isn't explicitly provided in the research excerpts, the structure of 2-Deacetoxytaxinine J can be inferred from its name and relation to other taxanes. Further analysis using techniques like mass spectrometry would be needed to definitively determine its molecular formula and weight.

Q4: Are there any studies on the biotransformation of 2-Deacetoxytaxinine J?

A4: Yes, research has explored the biotransformation of 2-Deacetoxytaxinine J using the fungi Absidia coerulea ATCC 10738a []. This study revealed that the fungi successfully metabolized 2-Deacetoxytaxinine J, leading to the identification of new taxane derivatives.

Q5: How does the structure of 2-Deacetoxytaxinine J relate to its activity?

A5: The structure-activity relationship (SAR) of 2-Deacetoxytaxinine J has been a subject of investigation. Research focusing on the synthesis and evaluation of new taxoids derived from 2-Deacetoxytaxinine J has been conducted [, , ]. These studies aim to understand how modifications to the 2-Deacetoxytaxinine J scaffold impact its biological activity, potency, and selectivity.

Q6: What are the potential applications of 2-Deacetoxytaxinine J dimers?

A6: Researchers have explored the synthesis of paclitaxel (docetaxel) / 2-Deacetoxytaxinine J dimers []. These dimers may hold potential for various applications, but further research is needed to fully understand their properties and potential uses.

Q7: Have any specific chemical reactions involving 2-Deacetoxytaxinine J been studied?

A7: Yes, one study focused on achieving highly regio- and stereospecific hydroxylation of the C-1 position of a 2-Deacetoxytaxinine J derivative using dimethyldioxirane (DMDO) []. This type of reaction could be valuable for creating new 2-Deacetoxytaxinine J derivatives with potentially enhanced or altered biological activity.

Q8: What analytical techniques are used to study 2-Deacetoxytaxinine J?

A8: Various spectroscopic techniques, including 1D and 2D NMR, are frequently employed for the structural elucidation of 2-Deacetoxytaxinine J []. Additionally, high-resolution mass spectrometry (HRMS) is used to confirm its molecular weight and formula []. Other techniques like HPLC and TLC are used for isolation and purification [, ].

Q9: Are there any known in vitro or in vivo anticancer activities associated with 2-Deacetoxytaxinine J?

A9: While the provided abstracts don't specify the exact anticancer activities of 2-Deacetoxytaxinine J, research has explored its in vitro and in vivo anticancer activity []. This suggests that the compound might possess potential anticancer properties, but further research is needed to confirm and characterize these effects.

Q10: Has 2-Deacetoxytaxinine J been used as a starting material for synthesizing other compounds?

A10: Yes, 2-Deacetoxytaxinine J has served as a valuable starting material in the synthesis of novel taxoids [, ]. This highlights its potential as a building block for creating new compounds with potentially improved pharmaceutical properties.

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